molecular formula C5H11NO3 B13829679 (r)-2-Methylhomoserine

(r)-2-Methylhomoserine

Cat. No.: B13829679
M. Wt: 133.15 g/mol
InChI Key: YDNXGAHLBURMLI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methylhomoserine is a chiral, non-proteinogenic amino acid derivative characterized by a methyl group substitution at the second carbon of the homoserine backbone. Homoserine itself (L-2-amino-4-hydroxybutyric acid) is a key intermediate in metabolic pathways such as methionine and threonine biosynthesis . The methyl substitution in (R)-2-Methylhomoserine introduces steric and electronic modifications, altering its reactivity and biological interactions compared to homoserine and its derivatives.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R)-2-amino-4-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-5(6,2-3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

YDNXGAHLBURMLI-RXMQYKEDSA-N

Isomeric SMILES

C[C@@](CCO)(C(=O)O)N

Canonical SMILES

CC(CCO)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylhomoserine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-50°C.

Industrial Production Methods

Industrial production of ®-2-Methylhomoserine may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through their metabolic pathways. The fermentation process is followed by extraction and purification steps to isolate ®-2-Methylhomoserine in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylhomoserine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.

Major Products Formed

    Oxidation: Oxo acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

®-2-Methylhomoserine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of ®-2-Methylhomoserine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways include amino acid transporters and metabolic enzymes that facilitate its incorporation into cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. L-Homoserine
  • Structure: L-Homoserine (L-2-amino-4-hydroxybutyric acid) lacks the methyl group at the second carbon but shares the hydroxyl and amino functional groups.
  • Synthesis : Produced via microbial fermentation or chemical synthesis. For example, O-acetyl-L-homoserine is synthesized by reacting L-homoserine with acetic anhydride in acidic conditions .
  • Applications : Used in biochemical research and as a precursor for antibiotics and agrochemicals. Market data indicate its consumption spans pharmaceuticals, agriculture, and specialty chemicals .
2.2. O-Acetyl-L-Homoserine
  • Structure : An acetylated derivative of L-homoserine, where the hydroxyl group is esterified.
  • Synthesis : Prepared by reacting L-homoserine with acetic anhydride and perchloric acid in glacial acetic acid .
  • Reactivity : The acetyl group enhances stability and modifies solubility, making it useful in peptide synthesis and enzymatic studies.
2.3. 5-OH-MSO₂
  • Structure: A structurally distinct compound (RS-2-(ethoxyiminobutyl)-5-[2-(ethylsulfonyl)propyl]-3,5-dihydroxycyclohexen-1-one) with a cyclohexenone backbone and sulfonyl groups .
  • Key Differences: Unlike (R)-2-Methylhomoserine, 5-OH-MSO₂ lacks an amino acid backbone and is used in niche industrial applications (e.g., as a reagent or intermediate in organic synthesis).

Functional and Structural Comparison Table

Compound Structure Key Functional Groups Synthetic Route Applications
(R)-2-Methylhomoserine Chiral homoserine with C2 methyl group Amino, hydroxyl, methyl Not explicitly detailed in provided evidence Research (hypothesized metabolic studies)
L-Homoserine L-2-amino-4-hydroxybutyric acid Amino, hydroxyl Fermentation or chemical synthesis Pharmaceuticals, agrochemicals
O-Acetyl-L-Homoserine Acetylated L-homoserine Amino, acetyl ester Acetic anhydride reaction Peptide synthesis, enzymatic studies
5-OH-MSO₂ Cyclohexenone derivative Sulfonyl, hydroxyl, ethoxyimino Industrial synthesis Organic synthesis intermediates

Research Findings and Limitations

  • Biological Relevance : Homoserine derivatives are critical in metabolic pathways, but the methyl substitution in (R)-2-Methylhomoserine may affect enzyme binding or substrate specificity.
  • Industrial Use : L-Homoserine and O-acetyl-L-homoserine dominate commercial applications, whereas (R)-2-Methylhomoserine’s utility remains underexplored in the provided literature.

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